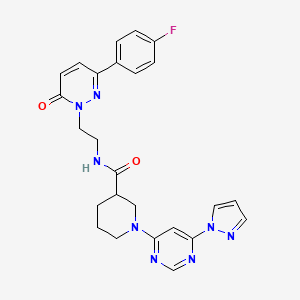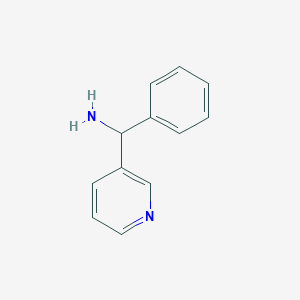
Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a chroman moiety linked to a thiazepane ring, which is further substituted with phenyl and dioxido groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the construction of the chroman core. This can be achieved through the cyclization of appropriate precursors such as chromone derivatives
Industrial Production Methods: : On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: : Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents for these reactions might include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce reduced analogs of the compound.
Scientific Research Applications
Chemistry: : In chemistry, Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound may be used to study its interactions with various biological targets. Its potential as a lead compound in drug discovery is also being explored.
Medicine: : The compound's potential medicinal applications include its use as a therapeutic agent. Its unique structure may offer advantages in the development of new drugs with improved efficacy and reduced side effects.
Industry: : In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other advanced materials.
Mechanism of Action
The mechanism by which Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can be compared to other chroman derivatives and thiazepane-containing compounds. These compounds may share structural similarities but differ in their functional groups and biological activities.
Uniqueness: : What sets this compound apart is its specific combination of chroman and thiazepane rings, along with the phenyl and dioxido groups
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-21(18-14-17-8-4-5-9-19(17)26-15-18)22-11-10-20(27(24,25)13-12-22)16-6-2-1-3-7-16/h1-9,18,20H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCZKONCMBYPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
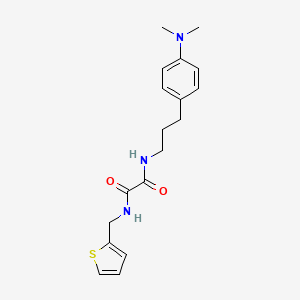
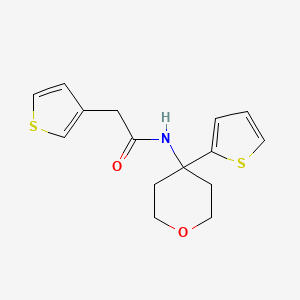

![N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide](/img/structure/B2856579.png)
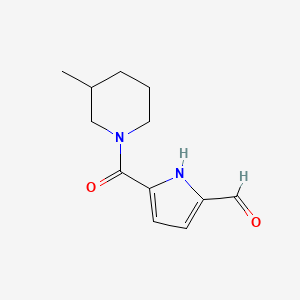
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2856581.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2856584.png)


![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)

